5-(2-Methylpyrrolidin-1-yl)furan-2-carbaldehyde
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Overview
Description
5-(2-Methylpyrrolidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H13NO2 It is a derivative of furan, a heterocyclic aromatic compound, and contains a pyrrolidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpyrrolidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 2-methylpyrrolidine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethyl acetate . The process may involve the use of catalysts or reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpyrrolidin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .
Scientific Research Applications
5-(2-Methylpyrrolidin-1-yl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-Methylpyrrolidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methylpiperidin-1-yl)furan-2-carbaldehyde
- 5-(1-Piperidyl)furan-2-carbaldehyde
- Furan-2-carbaldehyde derivatives
Uniqueness
5-(2-Methylpyrrolidin-1-yl)furan-2-carbaldehyde is unique due to the presence of the 2-methylpyrrolidine moiety, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and can influence its reactivity and interactions in various applications .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-(2-methylpyrrolidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-8-3-2-6-11(8)10-5-4-9(7-12)13-10/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
JWJCLJSALYFQTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C2=CC=C(O2)C=O |
Origin of Product |
United States |
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